![molecular formula C11H6Br2INOS B14915776 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide](/img/structure/B14915776.png)
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . The presence of bromine and iodine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene derivatives, such as 2,5-dibromothiophene.
Coupling Reactions:
Analyse Chemischer Reaktionen
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its unique electronic properties make it suitable for use in organic photovoltaic cells and other electronic devices.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
4,5-Dibromo-N-(3-iodophenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives:
Eigenschaften
Molekularformel |
C11H6Br2INOS |
---|---|
Molekulargewicht |
486.95 g/mol |
IUPAC-Name |
4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16) |
InChI-Schlüssel |
UNQLXFZKAJVFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.